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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789 Get Quote

Introduction

Vut-MK142 is a synthetic small molecule identified as a potent agent for promoting the

differentiation of pre-cardiac mesoderm into cardiomyocytes. Derived from the targeted

modification of Cardiogenol C, Vut-MK142 has demonstrated superior cardiomyogenic activity

in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.

Its primary application in the context of cardiac tissue engineering is the efficient generation of

a population of cardiomyocytes from progenitor cells. These induced cardiomyocytes can then

serve as the fundamental cellular building blocks for constructing in vitro cardiac tissues for

drug screening, disease modeling, and regenerative medicine research.

Principle of Action

While the precise mode of action is still under investigation, Vut-MK142 treatment has been

shown to significantly up-regulate the expression of key cardiac markers, such as Atrial

Natriuretic Factor (ANF), and to promote the development of spontaneously beating

cardiomyocytes from cardiovascular progenitor cells. This suggests that Vut-MK142 influences

signaling pathways critical for the commitment of progenitor cells to a cardiac lineage.

Data Presentation
The cardiomyogenic activity of Vut-MK142 has been quantified by measuring the expression of

key cardiac transcription factors and markers.
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Cell Line Marker Assay

Result (Fold

Increase vs.

Control)

Reference

P19 ANF
Luciferase

Reporter
~15-fold

C2C12 ANF
Luciferase

Reporter
~6-fold

P19 Nkx2.5
Luciferase

Reporter

2.6 ± 0.3-fold (p

< 0.01)

C2C12 Nkx2.5
Luciferase

Reporter

2.2 ± 0.2-fold (p

< 0.01)

CVPCs Various RT-PCR

Up-regulation of

ANF, α-MHC, β-

MHC, MLC2v,

Cx43

ANF: Atrial Natriuretic Factor; Nkx2.5: NK2 homeobox 5; α-MHC: Alpha-Myosin Heavy Chain;

β-MHC: Beta-Myosin Heavy Chain; MLC2v: Myosin Light Chain 2v; Cx43: Connexin 43;

CVPCs: Cardiovascular Progenitor Cells.

Experimental Protocols
The following protocols are adapted from the methodologies used to validate the

cardiomyogenic activity of Vut-MK142.

Protocol 1: Differentiation of P19 and C2C12 Cells
This protocol is designed to assess the cardiomyogenic potential of Vut-MK142 using

promoter-reporter assays in established cell lines.

Materials:

P19 or C2C12 cells
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DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Vut-MK142 (stock solution in DMSO)

ANF or Nkx2.5 promoter-luciferase reporter construct

Transfection reagent

Luciferase assay system

96-well cell culture plates

Luminometer

Procedure:

Cell Culture:

Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ incubator.

Passage cells upon reaching 80-90% confluency.

Transfection:

Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time

of transfection.

Transfect cells with the desired cardiac promoter-reporter construct (e.g., ANF-luc) using a

suitable transfection reagent according to the manufacturer's instructions.

Vut-MK142 Treatment:

24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.
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Add Vut-MK142 to the treatment wells at a final concentration of 1 µM. For control wells,

add an equivalent volume of DMSO.

Incubate the cells for 7 days.

Luciferase Assay:

After the 7-day incubation, lyse the cells and measure luciferase activity using a

commercial luciferase assay system and a luminometer.

Normalize the luciferase activity to a co-transfected control reporter or total protein

concentration.

Express results as fold change relative to the DMSO-treated control cells.

Protocol 2: Differentiation of Cardiovascular Progenitor
Cells (CVPCs)
This protocol is for inducing cardiomyocyte differentiation from progenitor cells and assessing

the expression of a panel of cardiac markers.

Materials:

Cardiovascular Progenitor Cells (CVPCs)

M15 differentiation medium

Vut-MK142 (stock solution in DMSO)

Hanging drop culture plates or non-adherent plates

Gelatin-coated tissue culture plates

RNA extraction kit

cDNA synthesis kit

Primers for cardiac markers (e.g., ANF, α-MHC, β-MHC, MLC2v, Cx43, GAPDH)
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RT-PCR reagents and thermal cycler

Procedure:

Cardiac Body (CB) Formation:

Harvest CVPCs and resuspend them in M15 medium.

Form cell aggregates (cardiac bodies) by plating the cells in hanging drops (e.g., 900 cells

per 20 µL drop) or in non-adherent plates.

Culture for 4.5 days to allow for aggregation.

Plating and Treatment:

Collect the cardiac bodies and plate them onto gelatin-coated tissue culture plates.

Add M15 medium containing 1 µM Vut-MK142. For control plates, add an equivalent

volume of DMSO.

Culture for an additional period (e.g., 7-14 days), observing for the appearance of

spontaneously beating areas.

RNA Analysis:

At the end of the culture period, harvest the cells and extract total RNA using a

commercial kit.

Synthesize cDNA from the extracted RNA.

Perform semi-quantitative or quantitative RT-PCR using primers for relevant cardiac

markers. Use a housekeeping gene (e.g., GAPDH) for normalization.

Analyze the relative expression levels of cardiac markers in Vut-MK142-treated cells

compared to control cells.

Mandatory Visualizations
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Caption: Experimental workflow for generating cardiomyocytes using Vut-MK142 for cardiac

tissue engineering applications.
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Caption: Simplified diagram of Vut-MK142's role in promoting cardiomyogenic differentiation.

Future Directions and Applications
The successful generation of cardiomyocytes is the foundational step in cardiac tissue

engineering. The protocols described above provide a method for producing the primary cell

type required for these advanced applications. Once a robust population of Vut-MK142-

induced cardiomyocytes is established and characterized, they can be integrated into various

tissue engineering platforms:

Scaffold-Based Tissue Engineering: The differentiated cardiomyocytes can be seeded onto

biocompatible scaffolds (e.g., hydrogels, decellularized matrices) that provide structural

support and mimic the native cardiac extracellular matrix.

3D Bioprinting: Cardiomyocytes can be mixed with bio-inks and printed layer-by-layer to

create complex, structured cardiac tissues with defined geometries.
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Cardiac Organoids: The induced cardiomyocytes can be co-cultured with other cardiac cell

types, such as fibroblasts and endothelial cells, in scaffold-free systems to promote self-

assembly into three-dimensional, organoid-like structures.

These engineered tissues can then be used for high-throughput drug screening, studying

cardiac disease mechanisms in a human-relevant context, and developing novel therapeutic

strategies. Further research is required to optimize the integration of Vut-MK142-induced

cardiomyocytes into these complex systems and to fully characterize the functional properties

of the resulting engineered tissues.

To cite this document: BenchChem. [Application Note: Vut-MK142 for Induction of
Cardiomyocyte Differentiation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611789#vut-mk142-in-vitro-cardiac-tissue-
engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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